molecular formula C18H19ClF3NO3 B126643 tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate CAS No. 201218-08-8

tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate

Cat. No. B126643
M. Wt: 389.8 g/mol
InChI Key: GHCJVKSQWMFUFL-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate is a chemical entity that appears to be related to a class of tert-butyl N-hydroxycarbamates. These compounds are of interest due to their potential use as building blocks in organic synthesis and their relevance in the synthesis of natural products with biological activity, such as jaspine B, which has shown cytotoxic activity against human carcinoma cell lines .

Synthesis Analysis

The synthesis of related tert-butyl N-hydroxycarbamates typically involves multiple steps starting from simple precursors like aldehydes or amino acids such as L-Serine. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, was achieved through a seven-step process that includes esterification, Boc protection, and Corey-Fuchs reaction, with overall yields ranging from 30% to 41% . These methods demonstrate the complexity and the synthetic challenges associated with the preparation of such compounds.

Molecular Structure Analysis

While the specific molecular structure analysis of tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate is not detailed in the provided papers, the general structure of tert-butyl N-hydroxycarbamates suggests that they may contain functional groups such as carbamate esters, hydroxyl groups, and possibly aromatic rings with substituents that can influence their reactivity and physical properties .

Chemical Reactions Analysis

The tert-butyl N-hydroxycarbamates are shown to be versatile intermediates in organic synthesis. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of related compounds involves reactions such as esterification, protection/deprotection of functional groups, and the Corey-Fuchs reaction, which is used to introduce alkyne functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-hydroxycarbamates are not explicitly discussed in the provided papers. However, the presence of tert-butyl groups is known to impart steric bulk, which can affect the solubility and reactivity of these compounds. The trifluoromethyl and cyclopropyl groups are likely to influence the compound's lipophilicity and electronic properties, which could be relevant in their biological activity or interaction with other molecules during synthesis .

Scientific Research Applications

Environmental Degradation and Biodegradation

  • Chlorpropham (CIPC), a N-phenyl carbamate pesticide, shows environmental persistence, with varying degradation rates through hydrolysis, biolysis, photolysis, and thermal processes. Legislation on its use and the need for updated analytical methodologies are emphasized due to concerns over environmental toxicity and human health impacts (Smith & Bucher, 2012).

  • The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates an alternative method for environmental remediation, highlighting the potential of radio frequency (RF) plasma reactors in decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).

Fate in Soil and Groundwater

  • The fate of ethyl tert-butyl ether (ETBE) in soil and groundwater is reviewed, noting the aerobic biodegradation pathways and the impact of co-contaminants on biodegradation efficiency. This review indicates the potential for bioaugmentation and biostimulation strategies in the remediation of groundwater contaminated with ETBE and similar compounds (Thornton et al., 2020).

Bioremediation Techniques

  • A comprehensive review of MTBE biodegradation and bioremediation strategies underlines the evidence of MTBE biotransformation and mineralization under aerobic conditions and the increasing evidence under anaerobic conditions. This work discusses the potential for in situ bioremediation techniques, highlighting the complexity of MTBE degradation pathways (Fiorenza & Rifai, 2003).

Environmental and Health Impacts

  • The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including derivatives such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are reviewed. This study addresses the need for novel SPAs with reduced environmental and health impacts (Liu & Mabury, 2020).

Safety And Hazards

This compound is a potential genotoxic impurity in efavirenz drug substance . Genotoxic substances are of particular concern because they can interact with DNA, potentially causing mutations and cancer. Therefore, the use and handling of this compound should be done with caution.

properties

IUPAC Name

tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3NO3/c1-16(2,3)26-15(24)23-14-7-6-12(19)10-13(14)17(25,18(20,21)22)9-8-11-4-5-11/h6-7,10-11,25H,4-5H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCJVKSQWMFUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109508
Record name 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate

CAS RN

201218-08-8
Record name 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201218-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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